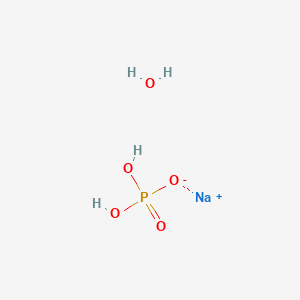

Sodium dihydrogen phosphate monohydrate

Description

See other relationships...

Properties

IUPAC Name |

sodium;dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMHARZCALWXSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073994 | |

| Record name | Monosodium phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Sodium phosphate, monobasic, monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10049-21-5 | |

| Record name | Sodium phosphate monobasic monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monosodium phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, MONOBASIC, MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593YOG76RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Dihydrogen Phosphate Monohydrate for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), a crucial inorganic compound in various scientific and pharmaceutical applications. Its role as a buffering agent, excipient in drug formulations, and reagent in biochemical assays underscores the importance of well-defined synthesis and characterization protocols for ensuring purity, stability, and performance.[1][2]

Synthesis of this compound

The primary method for synthesizing this compound is through the neutralization reaction of phosphoric acid with a sodium base, typically sodium hydroxide or sodium carbonate.[3][4][5] The reaction stoichiometry is critical to ensure the formation of the dihydrogen phosphate salt. Subsequent crystallization under controlled conditions yields the desired monohydrate form.

Experimental Protocol: Neutralization and Crystallization

This protocol details the synthesis of this compound from phosphoric acid and sodium hydroxide.

Materials:

-

Phosphoric acid (H₃PO₄), 85% solution

-

Sodium hydroxide (NaOH), pellets or concentrated solution

-

Deionized water

-

pH meter

-

Stirring hotplate

-

Crystallization dish

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Preparation of Solutions: Prepare a specific molar solution of phosphoric acid and a corresponding molar solution of sodium hydroxide in deionized water. For example, a 1 M solution of each can be used.

-

Neutralization Reaction:

-

Place a measured volume of the phosphoric acid solution in a beaker equipped with a magnetic stirrer.

-

Slowly add the sodium hydroxide solution to the phosphoric acid solution while continuously monitoring the pH.[6]

-

Control the addition rate to maintain the reaction temperature, as the neutralization is exothermic.

-

Continue adding the base until the pH of the solution reaches a range of 4.2 to 4.6, which is the optimal pH for the formation of sodium dihydrogen phosphate.[4]

-

-

Crystallization:

-

Transfer the resulting solution to a crystallization dish.

-

Concentrate the solution by gentle heating and stirring to induce supersaturation.

-

Allow the solution to cool slowly to room temperature. Seeding with a small crystal of this compound can facilitate crystallization.

-

Cover the dish and let it stand for several hours or overnight to allow for the formation of crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any residual impurities.

-

Dry the crystals in an oven at a temperature below 100°C to obtain the stable monohydrate form. Higher temperatures can lead to the formation of the anhydrous salt.[7]

-

Diagram of the Synthesis Workflow:

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and crystalline form of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, including the phosphate group and the water of hydration.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the synthesized this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[8][9]

-

The grinding should be done in a low-humidity environment to prevent moisture absorption by the KBr.[10]

-

Transfer the homogenous mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[9]

-

-

Data Acquisition:

-

Record the FTIR spectrum of the KBr pellet over a wavenumber range of 4000 to 400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Table 1: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3600 - 3200 | O-H stretching of water of hydration |

| 1640 - 1600 | H-O-H bending of water of hydration |

| ~1160, ~1090 | P=O and P-O stretching vibrations |

| ~900 | P-OH stretching vibrations |

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline phase of the material and determining its lattice parameters.[11][12]

Experimental Protocol:

-

Sample Preparation:

-

Finely grind the crystalline sample of this compound to a homogenous powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

-

Data Acquisition:

-

Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a suitable scan speed.

-

Table 2: Representative PXRD Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| [Data to be filled from experimental or reference database] | ||

| [Example] 20.5 | 4.33 | 100 |

| [Example] 29.8 | 2.99 | 85 |

| [Example] 35.2 | 2.55 | 70 |

| (Note: Specific 2θ values and intensities will vary based on the crystal structure and experimental conditions. This table should be populated with actual experimental data.) |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, water content, and phase transitions of the material.[13][14]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum or ceramic crucible.

-

-

Data Acquisition:

Table 3: Thermal Analysis Data

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |

| Dehydration | 100 - 150 | ~13% | Endothermic |

| Anhydrous Phase Transition | >160 | - | Endothermic |

| (Note: The theoretical mass loss for the dehydration of one water molecule from NaH₂PO₄·H₂O is approximately 13.05%. The observed mass loss from TGA can be used to confirm the hydration state.) |

Diagram of the Characterization Workflow:

Role in Drug Development and Cellular Signaling

Sodium dihydrogen phosphate is a key component of the phosphate buffer system, which is critical in pharmaceutical formulations and biological systems.[1][2] The phosphate buffer system, typically a mixture of monobasic (dihydrogen phosphate) and dibasic (hydrogen phosphate) salts, is highly effective at maintaining a stable pH in the physiological range of 6.0 to 8.0.[2]

In drug development, this buffering capacity is essential for:

-

Drug Stability: Maintaining the optimal pH to prevent the degradation of active pharmaceutical ingredients (APIs).[1]

-

Solubility: Ensuring the solubility of drugs, as the solubility of many APIs is pH-dependent.[2]

-

Patient Comfort: For parenteral and ophthalmic formulations, maintaining a pH close to physiological levels (around 7.4) minimizes irritation and discomfort.[2]

In biological research, the phosphate buffer system is fundamental to maintaining intracellular pH, which is crucial for the proper functioning of enzymes and other cellular processes.[17][18] Changes in intracellular pH can significantly impact enzyme kinetics and cellular signaling pathways.[18][19][20] Phosphate homeostasis is tightly regulated and is interconnected with various signaling pathways, including those involving fibroblast growth factor 23 (FGF23), parathyroid hormone (PTH), and vitamin D, which collectively control phosphate absorption and excretion.[21][22]

Diagram of Phosphate Buffer's Role in Cellular Homeostasis:

This guide provides foundational knowledge for the synthesis and rigorous characterization of this compound. Adherence to these detailed protocols will ensure the production of a high-quality reagent suitable for demanding research and pharmaceutical development applications.

References

- 1. Pharmaceutical Buffers [chemical-sales.com]

- 2. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 3. Preparation method of sodium dihydrogen phosphate [lygshuren.com]

- 4. CN103787293A - Method for preparing sodium dihydrogen phosphate by utilizing phosphoric acid by wet process - Google Patents [patents.google.com]

- 5. Sodium Dihydrogen Phosphate Dihydrate: Applications in Nanocomposite Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. fao.org [fao.org]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 10. jasco-global.com [jasco-global.com]

- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 17. web.as.uky.edu [web.as.uky.edu]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystal Architecture of Sodium Dihydrogen Phosphate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O). By presenting meticulously organized crystallographic data and detailed experimental protocols, this document serves as a comprehensive resource for professionals in research, scientific analysis, and pharmaceutical development.

Core Crystallographic Data

The crystal structure of the orthorhombic phase of this compound has been determined through single-crystal X-ray diffraction. The key quantitative data from this analysis is summarized in the table below for straightforward reference and comparison.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Lattice Parameters | |

| a | 7.616(5) Å |

| b | 7.899(3) Å |

| c | 7.382(2) Å |

| α, β, γ | 90° |

| Unit Cell Volume | 444.6 ų |

| Formula Units per Cell (Z) | 4 |

| Radiation Source | Mo Kα |

| R-factor | 0.034 |

| Number of Reflections | 678 |

Experimental Protocols

The determination of the crystal structure of this compound was achieved through a rigorous experimental workflow. The methodologies employed are detailed below to provide a clear understanding of the process from crystal preparation to data analysis.

Crystal Growth and Preparation

Single crystals of this compound were grown from an aqueous solution at ambient temperature. A suitable crystal, free from visible defects, was selected and mounted on a goniometer head for data collection.

Data Collection

X-ray diffraction data was collected using a single-crystal diffractometer equipped with a molybdenum X-ray source (Mo Kα radiation). The crystal was maintained at a constant temperature throughout the data collection process to minimize thermal vibrations and improve data quality. A series of diffraction images were recorded as the crystal was rotated through a range of angles.

Structure Solution and Refinement

The crystal structure was solved using direct methods. This computational technique utilizes the intensities of the collected reflections to determine the initial positions of the atoms within the unit cell. Following the initial structure solution, the atomic positions and their anisotropic displacement parameters were refined using a least-squares method. The refinement process minimized the difference between the observed and calculated structure factors, resulting in a final R-factor of 0.034 for 678 unique reflections. The positions of the hydrogen atoms were identified from a difference Fourier map but were not included in the final refinement of the structural model.[1]

Visualizing the Experimental Workflow

To further elucidate the process of crystal structure determination, the following diagram illustrates the logical flow of the experimental and computational steps involved.

References

Thermodynamic Properties of Sodium Dihydrogen Phosphate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O). The information is compiled from various scientific sources to serve as a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in structured tables, details experimental methodologies for key thermodynamic measurements, and includes visualizations to illustrate the relationships between these properties and their determination.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in various applications, including as a buffering agent, in drug formulations, and in chemical synthesis. The following tables summarize the key quantitative data for the anhydrous and monohydrated forms.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | NaH₂PO₄·H₂O |

| Molecular Weight | 137.99 g/mol [1] |

| Appearance | White crystalline powder |

| Density | 2.04 g/cm³ at 20 °C[1] |

| Solubility in Water | 850 g/L at 20 °C[1] |

| pH of 5% Solution | 4.1 - 4.5 at 25 °C[1] |

| Melting Point | 57.4 °C |

| Decomposition Temperature | 100 °C |

Table 2: Thermodynamic Properties of Anhydrous Sodium Dihydrogen Phosphate (NaH₂PO₄)

| Thermodynamic Property | Value |

| Standard Molar Enthalpy of Formation (ΔfH°) | -1537 kJ/mol[2] |

| Standard Molar Entropy (S°) | 127 J/(mol·K)[2] |

| Molar Heat Capacity at Constant Pressure (Cp) | 117 J/(mol·K)[2] |

Table 3: Estimated Thermodynamic Properties of this compound (NaH₂PO₄·H₂O) at 298.15 K

| Thermodynamic Property | Estimated Value |

| Standard Molar Enthalpy of Formation (ΔfH°) | -1828.83 kJ/mol |

| Standard Molar Entropy (S°) | 197 J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp) | 192.3 J/(mol·K) |

Note: The thermodynamic properties for the monohydrate have been estimated based on the properties of the anhydrous form and liquid water. The estimation for the standard molar enthalpy of formation assumes that the enthalpy of solution for the monohydrate is negligible. The standard molar entropy and molar heat capacity are estimated by the sum of the values for the anhydrous salt and one mole of liquid water.

Table 4: Solubility of Anhydrous Sodium Dihydrogen Phosphate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g of solvent) |

| 0.1 | 57.85[2] |

| 18 | 84.5[2] |

| 20 | 85.19[2] |

| 50 | 158.6[2] |

| 99.1 | 246.5[2] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of hydrated salts like this compound involves several key experimental techniques. Below are detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the dehydration temperature, enthalpy of dehydration, and thermal stability of this compound.

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an aluminum or platinum crucible.

-

Experimental Conditions:

-

The sample is heated at a constant rate, typically 5-10 °C/min.

-

The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

The temperature range is set to cover the dehydration and decomposition of the sample, for instance, from room temperature to 300 °C. The dihydrate of sodium dihydrogen phosphate is known to convert to the monohydrate in the 40-100°C range, which then becomes anhydrous at 110°C.

-

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss against temperature. The sharp decrease in mass corresponds to the loss of water of hydration. The stoichiometry of the hydrate can be confirmed from the percentage of mass loss.

-

The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic peaks correspond to processes like dehydration and melting, while exothermic peaks indicate crystallization or decomposition. The area under an endothermic peak can be integrated to determine the enthalpy of that transition (e.g., enthalpy of dehydration).

-

Solution Calorimetry

Objective: To determine the enthalpy of solution of this compound, which can then be used to calculate its standard enthalpy of formation.

Methodology:

-

Instrumentation: An isoperibol or isothermal solution calorimeter is used.

-

Sample Preparation: An accurately weighed sample of this compound is placed in a sample holder within the calorimeter. A precise volume of deionized water is placed in the reaction vessel.

-

Experimental Procedure:

-

The calorimeter is allowed to reach thermal equilibrium.

-

The sample is then introduced into the water, and the temperature change of the solution is precisely measured as the salt dissolves.

-

The calorimeter is calibrated by a reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl).

-

-

Data Analysis:

-

The heat of solution is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the amount of sample dissolved.

-

Using a thermochemical cycle involving the known standard enthalpies of formation of the constituent ions in their standard states and the experimentally determined enthalpy of solution, the standard enthalpy of formation of the solid salt can be calculated.

-

Visualization of Thermodynamic Relationships

The following diagram illustrates the relationship between the different forms of sodium dihydrogen phosphate and the experimental techniques used to characterize their thermodynamic properties.

Caption: Relationship between forms of sodium dihydrogen phosphate and experimental techniques.

References

Spectroscopic and Structural Analysis of Sodium Dihydrogen Phosphate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is a widely utilized excipient in the pharmaceutical industry, primarily serving as a buffering agent to maintain the pH of formulations. Its crystalline structure and the presence of water of hydration can significantly influence its physicochemical properties, such as solubility, stability, and compatibility with active pharmaceutical ingredients (APIs). A thorough understanding of its spectroscopic and structural characteristics is therefore paramount for formulation development, quality control, and ensuring the overall efficacy and safety of pharmaceutical products. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, detailed experimental protocols for its characterization, and a visual representation of the analytical workflow.

Spectroscopic and Crystallographic Data

The following tables summarize the available quantitative data for this compound obtained from various spectroscopic and crystallographic techniques.

Table 1: Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by vibrations of the dihydrogen phosphate anion (H₂PO₄⁻) and the water of hydration.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 | O-H stretching vibrations of water of hydration |

| ~1640 | H-O-H bending vibration of water of hydration |

| 1240, 1160, 1090 | P-O stretching vibrations[1] |

| ~900 | P-OH stretching vibrations |

| ~500 | O-P-O bending vibrations |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Table 2: Raman Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched sources. |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Solid-state NMR spectroscopy provides detailed information about the local chemical environment of phosphorus and hydrogen atoms within the crystal lattice.

| Nucleus | Chemical Shift (ppm) |

| ³¹P | Dependent on the hydration state and crystal packing. Specific data for the monohydrate was not found in the searched sources. |

| ¹H | Data not available in the searched sources. |

Table 4: X-ray Diffraction (XRD) Data

Powder X-ray diffraction is a fundamental technique for identifying the crystalline phase of a material. The diffraction pattern is a unique fingerprint of the crystal structure. The Powder Diffraction File (PDF) number for anhydrous sodium dihydrogen phosphate is 70-0954. Specific 2θ values and relative intensities for the monohydrate were not available in the searched sources.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data not available in the searched sources. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections outline the protocols for the key analytical techniques discussed.

Infrared (IR) Spectroscopy: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any adsorbed water.

-

In an agate mortar and pestle, grind a small amount of the this compound sample to a fine powder.

-

Add approximately 1-2 mg of the sample to 100-200 mg of the dried KBr.

-

Mix the sample and KBr intimately by grinding the mixture for several minutes until a homogenous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline this compound sample into a glass capillary tube or onto a microscope slide. No extensive sample preparation is typically required.

-

-

Data Acquisition:

-

Position the sample in the focus of the Raman spectrometer's laser beam.

-

Select an appropriate laser wavelength (e.g., 785 nm) and power to avoid sample degradation.

-

Acquire the Raman spectrum over the desired spectral range. The integration time and number of accumulations should be optimized to achieve an adequate signal-to-noise ratio.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Pack the powdered this compound sample into a zirconia rotor of the appropriate size for the NMR probe.

-

Ensure the rotor is packed tightly and uniformly to enable stable magic-angle spinning (MAS).

-

-

Data Acquisition (³¹P NMR):

-

Insert the rotor into the solid-state NMR probe.

-

Set the magic-angle spinning speed to a value sufficient to move spinning sidebands away from the isotropic chemical shifts of interest.

-

Use a single-pulse excitation sequence with high-power proton decoupling.

-

The recycle delay should be set to be at least five times the spin-lattice relaxation time (T₁) of the phosphorus nucleus to ensure quantitative results.

-

Reference the chemical shifts externally to a standard, such as 85% H₃PO₄.

-

-

Data Acquisition (¹H NMR):

-

A similar procedure to ³¹P NMR is followed, but with the spectrometer tuned to the proton frequency.

-

Due to the high natural abundance and strong dipolar couplings of protons in solids, advanced pulse sequences may be required to obtain high-resolution spectra.

-

Powder X-ray Diffraction (XRD)

-

Sample Preparation:

-

Gently grind the this compound sample to a fine, uniform powder to ensure a random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder. The surface of the powder should be flat and level with the surface of the holder.

-

-

Data Acquisition:

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

-

Define the scanning range for 2θ (e.g., 5° to 70°) and the step size.

-

Initiate the scan. The detector will measure the intensity of the diffracted X-rays at each 2θ angle.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity versus 2θ) can be used to identify the crystalline phase by comparing the peak positions and intensities to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and structural analysis of a pharmaceutical excipient like this compound.

Caption: Workflow for the spectroscopic and structural characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), a widely utilized excipient and buffering agent in laboratory and pharmaceutical applications. The information herein is intended to support researchers, scientists, and drug development professionals in the effective and safe use of this compound.

Core Properties of this compound

This compound, also known as monosodium phosphate monohydrate, is a sodium salt of phosphoric acid. It is commonly used as a buffering agent to maintain pH, an emulsifier, and a reagent in analytical chemistry and drug formulations.[1][2] In pharmaceutical preparations, it plays a crucial role in controlling the pH of formulations to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[3]

Physical Properties

NaH₂PO₄·H₂O is a white, odorless, crystalline powder that is highly soluble in water.[1][4] Key physical properties are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | NaH₂PO₄·H₂O | [5] |

| Molecular Weight | 137.99 g/mol | [5][6] |

| Appearance | White, odorless, crystalline powder | [1] |

| Solubility in Water | 850 g/L at 25 °C | [6] |

| Melting Point | Decomposes at 100 °C | |

| Bulk Density | Approximately 880 kg/m ³ | [7] |

| Specific Gravity | 2.04 | [5] |

Chemical Properties

The chemical behavior of NaH₂PO₄·H₂O in aqueous solutions is a key aspect of its utility, particularly its role as a buffering agent.

| Property | Value | References |

| pH of 5% Aqueous Solution | 4.1 - 4.5 at 25 °C | [5] |

| Assay (alkalimetric) | 99.0% - 102.0% | [6][7] |

| Chemical Stability | Stable under normal conditions | [5] |

| Incompatible Materials | Strong acids, Strong oxidizing agents | [5] |

| Hazardous Decomposition | Emits toxic fumes when exposed to heat or fire | [1] |

Experimental Protocols

The following are detailed methodologies for key quality control experiments for NaH₂PO₄·H₂O, based on United States Pharmacopeia (USP) monographs.

Assay (Alkalimetric Titration)

This protocol determines the purity of NaH₂PO₄·H₂O.

-

Sample Preparation: Accurately weigh approximately 2.5 g of Monobasic Sodium Phosphate.

-

Dissolution: Dissolve the sample in 10 mL of cold water.

-

Addition of Sodium Chloride: Add 20 mL of a cold, saturated solution of sodium chloride.

-

Indicator: Add phenolphthalein as an indicator.

-

Titration: Titrate the solution with 1 N sodium hydroxide volumetric solution (VS). It is crucial to maintain the temperature of the solution between 10°C and 15°C throughout the titration.

-

Blank Determination: Perform a blank titration and make any necessary corrections.

-

Calculation: Each milliliter of 1 N sodium hydroxide is equivalent to 120.0 mg of NaH₂PO₄.[8]

pH Determination

This protocol measures the pH of an aqueous solution of NaH₂PO₄·H₂O.

-

Sample Preparation: Prepare a solution containing the equivalent of 1.0 g of NaH₂PO₄·H₂O in 20 mL of water.

-

Measurement: Measure the pH of the solution using a calibrated pH meter.

-

Acceptance Criteria: The pH of the solution should be between 4.1 and 4.5.[8]

Identification Tests

These tests confirm the presence of sodium and phosphate ions.

-

Sodium Identification:

-

Prepare a solution containing 0.1 g of the sodium compound in 2 mL of water.

-

Add 2 mL of 15% potassium carbonate solution and heat to boiling. No precipitate should form.

-

Add 4 mL of potassium pyroantimonate test solution (TS) and heat to boiling.

-

Cool the solution in ice water and, if necessary, scratch the inside of the test tube with a glass rod. A dense precipitate will form, confirming the presence of sodium.[2]

-

-

Phosphate Identification:

-

Prepare a neutral solution of the substance.

-

Test with Silver Nitrate: Addition of silver nitrate TS to the neutral solution yields a yellow precipitate that is soluble in 2 N nitric acid and in 6 N ammonium hydroxide.

-

Test with Ammonium Molybdate: Acidified solutions of orthophosphates yield a yellow precipitate with ammonium molybdate TS, which is soluble in 6 N ammonium hydroxide. The formation of this precipitate may be slow.[2]

-

Visualized Workflows and Pathways

The following diagrams illustrate common laboratory applications and signaling pathways involving phosphate, highlighting the contextual use of NaH₂PO₄·H₂O.

Caption: Workflow for preparing a phosphate buffer solution.

Caption: Role of phosphate in the MAPK/ERK signaling pathway.

Caption: General mechanism of phosphate prodrug activation.

Applications in Research and Drug Development

-

Buffering Agent: The primary use of NaH₂PO₄·H₂O is in the preparation of phosphate buffers, which are crucial for maintaining a stable pH in a wide range of biological and chemical experiments.[6] Phosphate-buffered saline (PBS) is a ubiquitous buffer in cell culture, molecular biology, and immunoassays.[9][10] The stability of the pH is critical for enzyme activity, cell viability, and the integrity of biological molecules.

-

Excipient in Pharmaceutical Formulations: In drug development, NaH₂PO₄·H₂O is used as an excipient to control the pH of both liquid and solid dosage forms.[3][11] Maintaining an optimal pH is essential for drug solubility, stability, and bioavailability.

-

Role in Drug Delivery Systems: Sodium phosphate salts are utilized in the development of drug delivery systems, including nanoparticle formulations. They can act as stabilizers and buffering agents within these systems to ensure the integrity of the formulation and the controlled release of the active drug.

-

Component in Signaling Pathway Studies: Phosphate is a key molecule in cellular signaling pathways, such as the MAPK/ERK pathway, where the addition and removal of phosphate groups (phosphorylation and dephosphorylation) act as molecular switches to regulate protein activity and transmit signals.[8] While not a direct signaling molecule itself, NaH₂PO₄·H₂O is a fundamental component of the buffers used to maintain physiological conditions during the in vitro study of these pathways.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): When handling NaH₂PO₄·H₂O, it is important to wear protective gloves, eyewear, and a lab coat to prevent skin and eye irritation.[1]

-

Handling: Avoid creating and inhaling dust, as it may cause respiratory irritation.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][5] It should be kept away from incompatible substances such as strong acids and oxidizers.[5]

-

Disposal: Dispose of the chemical in accordance with local regulations. As a water-soluble salt, any residue should be flushed with plenty of water.[1]

This guide provides essential technical information on NaH₂PO₄·H₂O for its effective and safe application in a laboratory setting. For further details, consulting specific pharmacopeial monographs and safety data sheets is recommended.

References

- 1. Phospho-ERK: Significance and symbolism [wisdomlib.org]

- 2. Elevated Inorganic Phosphate Stimulates Akt-ERK1/2-Mnk1 Signaling in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. Primary Investigation of the Preparation of Nanoparticles by Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nanoparticle- and Nanoporous-Membrane-Mediated Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

sodium dihydrogen phosphate monohydrate CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical identity and safety data for Sodium Dihydrogen Phosphate Monohydrate. The information is compiled from various safety data sheets and chemical databases to ensure accuracy and relevance for laboratory and research applications.

Chemical Identification

This compound, also known as monosodium phosphate monohydrate, is a chemical compound with the linear formula NaH₂PO₄ · H₂O.[1] It is widely used in laboratory and analytical settings, as well as in the development of pharmaceutical drug delivery systems.[1][2][3]

-

Chemical Name: this compound

-

Synonyms: Monosodium phosphate monohydrate, Sodium phosphate monobasic monohydrate[1][4]

Safety and Hazard Information

According to Regulation (EC) No 1272/2008 (CLP) and the Globally Harmonized System (GHS), this compound is generally not classified as a hazardous substance.[2][3][8][9] Consequently, GHS pictograms and hazard statements are often not required.[2][9] However, some suppliers may classify it as causing skin, eye, and respiratory irritation under specific conditions.[10] It is non-combustible and does not present a significant fire or explosion hazard.[7][10][11]

Quantitative Safety and Physical Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference(s) |

| Acute Toxicity | ||

| LD50 Oral (Rat) | > 2,000 mg/kg | [5] |

| LD50 Dermal (Rabbit) | > 7,940 mg/kg | [12] |

| LC50 Inhalation (Rat, 4h) | > 0.83 mg/L | [12] |

| Physical Properties | ||

| Appearance | White Crystalline Solid | [1][7] |

| pH (50 g/L in H₂O, 25°C) | 4.1 - 4.5 | [7][13] |

| Decomposition Temperature | > 100 °C | [7][13] |

| Density (20°C) | 2.04 g/cm³ | [5][13] |

| Bulk Density | ~880 kg/m ³ | [13] |

| Water Solubility (20°C) | 850 g/L | [1][5][13] |

| Stability | ||

| Reactivity | Violent reaction with strong acids.[2][3] | [2][3] |

| Incompatible Materials | Strong oxidizing agents, highly alkaline or acidic materials.[5][7] | [5][7] |

| Hazardous Decomposition | Oxides of phosphorus and sodium oxides upon heating.[7] | [7] |

Experimental Protocols

The toxicological data presented in the safety data sheets are typically derived from standardized testing methodologies. For instance, inhalation toxicity data (LC50) is often obtained following protocols such as the OECD Test Guideline 403.[12] These guidelines provide detailed experimental procedures for assessing the potential hazards of chemical substances. Dermal toxicity data is referenced from resources like the IUCLID (International Uniform Chemical Information Database).[12] These standardized protocols ensure that the generated data is reproducible and reliable for risk assessment.

Handling, Storage, and First Aid

5.1 Handling and Storage For safe handling, it is recommended to use personal protective equipment (PPE) such as protective gloves and safety glasses.[10] Handling should occur in a well-ventilated area to avoid dust formation and inhalation.[7][8][10] General occupational hygiene practices, such as washing hands after use and not eating or drinking in work areas, should be followed.[8]

The substance should be stored in a dry place with the container tightly closed.[2][3][12]

5.2 First Aid Measures A summary of first aid procedures is provided below:

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so. Continue rinsing. If irritation persists, seek medical attention.[8][10]

-

Skin Contact: Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

-

Ingestion: Rinse the mouth with water. Call a doctor if you feel unwell.[3][8]

Spill Management Workflow

In the event of an accidental release, a structured response is crucial to ensure safety and minimize environmental impact. The following diagram outlines a general workflow for managing a chemical spill.

Caption: Logical workflow for responding to a chemical spill event.

References

- 1. 一水磷酸二氢钠 for analysis EMSURE® ACS,Reag. Ph Eur | Sigma-Aldrich [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. This compound | Fisher Scientific [fishersci.ca]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 9. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. agarscientific.com [agarscientific.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

The Unseen Influence: A Technical Guide to the Role of Water of Crystallization in Sodium Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dihydrogen phosphate (NaH₂PO₄), a ubiquitous compound in research and pharmaceutical applications, exists in anhydrous and hydrated forms, primarily as the monohydrate (NaH₂PO₄·H₂O) and dihydrate (NaH₂PO₄·2H₂O). The water of crystallization, far from being a passive component, profoundly influences the physicochemical properties of this salt, impacting its solubility, stability, hygroscopicity, and thermal behavior. A thorough understanding of these influences is paramount for its effective application in sensitive environments such as drug formulation and biochemical research. This technical guide provides an in-depth analysis of the critical role of the water of crystallization in sodium dihydrogen phosphate, offering quantitative data, detailed experimental protocols for characterization, and visual representations of its chemical behavior.

Introduction

Sodium dihydrogen phosphate is a vital inorganic salt extensively utilized as a buffering agent, sequestrant, and an essential component in various laboratory reagents and pharmaceutical excipients.[1] Its efficacy in these roles is intrinsically linked to its hydration state. The presence of one or two water molecules within the crystal lattice alters the compound's fundamental properties, which can have significant implications for product performance, stability, and manufacturing processes. This guide will explore the distinct characteristics of the anhydrous, monohydrate, and dihydrate forms of sodium dihydrogen phosphate, with a focus on the functional consequences of the water of crystallization.

Physicochemical Properties Influenced by Water of Crystallization

The number of water molecules integrated into the crystal structure of sodium dihydrogen phosphate directly affects several key physicochemical parameters. These differences are critical for selecting the appropriate form for a specific application.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the anhydrous, monohydrate, and dihydrate forms of sodium dihydrogen phosphate.

| Property | Anhydrous (NaH₂PO₄) | Monohydrate (NaH₂PO₄·H₂O) | Dihydrate (NaH₂PO₄·2H₂O) |

| Molecular Weight ( g/mol ) | 119.98[2] | 137.99 | 156.01[2] |

| Appearance | White crystalline powder[3] | White orthorhombic crystals or granules[4] | Colorless or white, slightly deliquescent crystals[5] |

| Density (g/cm³) | 2.36[3] | 2.04 | 1.915 |

| pH (1% aqueous solution) | ~4.5 | 4.1 - 4.5 | 4.2 - 4.5[6] |

| Hygroscopicity | Slightly hygroscopic | Hygroscopic | Deliquescent |

Table 1: General Physicochemical Properties

| Temperature (°C) | Anhydrous ( g/100g H₂O) | Monohydrate ( g/100g H₂O) | Dihydrate ( g/100g H₂O) |

| 0 | 59.90[3] | - | 57.7[7] |

| 20 | - | - | 85.2[7] |

| 40 | - | - | 138.2[7] |

| 50 | 179.3[7] | - | - |

| 60 | 207.3[7] | - | - |

| 80 | 284.4[7] | - | - |

Table 2: Solubility in Water at Various Temperatures [3][7]

| Hydrate Form | Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Product |

| Dihydrate (NaH₂PO₄·2H₂O) | Loss of ~1 H₂O | 40 - 100[8] | ~11.5 | Monohydrate (NaH₂PO₄·H₂O) |

| Monohydrate (NaH₂PO₄·H₂O) | Loss of ~1 H₂O | ~100[8] | ~13.0 (from monohydrate) | Anhydrous (NaH₂PO₄) |

| Anhydrous (NaH₂PO₄) | Condensation | > 169[3] | - | Disodium pyrophosphate (Na₂H₂P₂O₇) |

| Anhydrous (NaH₂PO₄) | Further Condensation | > 550[3] | - | Trisodium trimetaphosphate (Na₃P₃O₉) |

Table 3: Thermal Decomposition Data [3][8]

The Role of Water of Crystallization in Key Applications

Pharmaceutical Formulations

In the pharmaceutical industry, sodium dihydrogen phosphate is a critical excipient, primarily used as a buffering agent to maintain the pH of formulations, which is crucial for drug stability and bioavailability.[1] The choice between the hydrated and anhydrous forms depends on the desired properties of the final product and the manufacturing process.

-

Stability: The water of crystallization can influence the stability of the drug substance. For water-sensitive active pharmaceutical ingredients (APIs), the use of the anhydrous form is preferred to prevent degradation.

-

Dissolution Rate: The hydrated forms, with their generally higher solubility at lower temperatures, can offer advantages in formulations where rapid dissolution is required.

-

Hygroscopicity: The dihydrate is deliquescent, meaning it can absorb enough moisture from the air to dissolve. This property can be problematic in solid dosage forms, potentially leading to caking and degradation. The anhydrous form is less hygroscopic, offering better stability in humid conditions.

Laboratory and Research Applications

In a laboratory setting, sodium dihydrogen phosphate is a fundamental component of phosphate-buffered saline (PBS) and other biological buffers. The precise concentration of the phosphate species is critical for maintaining physiological pH.

-

Buffer Preparation: When preparing buffer solutions, it is essential to use the correct molecular weight corresponding to the specific hydrate being used to ensure accurate molar concentrations.

-

Analytical Standards: The well-defined stoichiometry of the hydrated forms makes them suitable for use as analytical standards in various chemical analyses.

Experimental Protocols for Characterization

The characterization of the hydration state of sodium dihydrogen phosphate is crucial for quality control and formulation development. The following are detailed methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of sodium dihydrogen phosphate hydrates.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Sample Preparation: Accurately weigh 5-10 mg of the sodium dihydrogen phosphate sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset and end-set temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step, which corresponds to the loss of water of crystallization and subsequent decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration and other thermal events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sodium dihydrogen phosphate sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic peaks corresponding to the loss of water of crystallization. The peak temperature and enthalpy of the transition can be determined.

-

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form (anhydrous, monohydrate, or dihydrate) of sodium dihydrogen phosphate.

Methodology:

-

Instrument Alignment: Ensure the PXRD instrument is properly aligned according to the manufacturer's specifications.

-

Sample Preparation: Gently grind the sodium dihydrogen phosphate sample to a fine powder using an agate mortar and pestle. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Experimental Conditions:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 60°.

-

Scan Speed: 2°/min.

-

Step Size: 0.02°.

-

-

Data Analysis:

-

Plot the diffraction intensity as a function of the diffraction angle (2θ).

-

Compare the resulting diffractogram with reference patterns for anhydrous, monohydrate, and dihydrate sodium dihydrogen phosphate from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD).

-

Visualization of Chemical Behavior

Interconversion of Hydrated Forms

The different hydrated forms of sodium dihydrogen phosphate can be interconverted by controlling temperature and humidity. This relationship is crucial for understanding the stability of the material during processing and storage.

Caption: Interconversion pathway of sodium dihydrogen phosphate hydrates.

Phosphate Buffer System

Sodium dihydrogen phosphate is a key component of the phosphate buffer system, which is essential for maintaining pH in biological systems and laboratory solutions. The dihydrogen phosphate ion (H₂PO₄⁻) acts as the weak acid, while the hydrogen phosphate ion (HPO₄²⁻) acts as its conjugate base.

Caption: Mechanism of the phosphate buffer system.

Conclusion

The water of crystallization in sodium dihydrogen phosphate is a determining factor in its physical and chemical properties. A comprehensive understanding of the differences between the anhydrous, monohydrate, and dihydrate forms is essential for scientists and professionals in research and drug development to ensure the desired performance, stability, and quality of their products and experiments. The appropriate selection and characterization of the specific hydrate of sodium dihydrogen phosphate are critical steps in harnessing its full potential in a wide array of scientific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. Monosodium phosphate - Wikipedia [en.wikipedia.org]

- 4. Sodium dihydrogen phosphate monohydrate for analysis EMSURE ACS,Reag. Ph Eur 10049-21-5 [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 13472-35-0・Sodium Dihydrogen Phosphate Dihydrate [CertiPro:JPE,USP,Ph.Eur.,Endotoxin test]・197-18497・191-18495[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of Sodium Dihydrogen Phosphate Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) is a monadic sodium salt of phosphoric acid, widely utilized as a buffering agent, acidulant, and sequestrant in the pharmaceutical, food, and chemical industries.[1][2] Its utility in drug formulation and development is significant, particularly in creating multiparticulate drug delivery systems and as a buffer in analytical techniques like high-performance liquid chromatography (HPLC).[3][4] Understanding the solubility of this inorganic salt in various organic solvents is critical for process design, purification, crystallization, and the formulation of non-aqueous systems. This guide provides a comprehensive overview of its solubility profile in common organic solvents and details a generalized experimental protocol for its determination.

Solubility Profile

This compound is an ionic compound that exhibits high solubility in polar protic solvents like water but is generally poorly soluble in most organic solvents.[5] The polarity of the solvent plays a paramount role; polar solvents can effectively solvate the sodium (Na⁺) and dihydrogen phosphate (H₂PO₄⁻) ions, overcoming the crystal lattice energy, whereas non-polar organic solvents cannot.[5][6]

The available data on the solubility of this compound in organic solvents is primarily qualitative. A summary of this information is presented in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Qualitative Solubility | Reference(s) |

| Ethanol (96%) | Polar Protic | Very slightly soluble / Practically insoluble | [7][8] |

| Methanol | Polar Protic | Insoluble | [1][7] |

| Ethanol | Polar Protic | Insoluble / Almost insoluble | [1][2][9][10][11] |

| Diethyl Ether | Polar Aprotic | Insoluble | [2][9] |

| Chloroform | Non-polar | Insoluble | [2][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Insoluble | [4] |

Note: The slight discrepancy in ethanol's description ("very slightly soluble" vs. "insoluble") may stem from differences in experimental conditions or definitions (e.g., BP vs. general chemical sources).

Experimental Methodology for Solubility Determination

While specific quantitative data is sparse in the literature, the solubility of a salt like this compound in an organic solvent can be determined using well-established methods. The following protocol describes a generalized approach based on the equilibrium shake-flask method, which is a reliable technique for measuring the solubility of a solid in a liquid.[12][13][14]

3.1 Principle

A surplus of the solid solute (this compound) is added to the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the supernatant) is quantified using a suitable analytical technique.[12][14]

3.2 Materials and Equipment

-

This compound (analytical grade)

-

Organic Solvent(s) of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer or temperature probe

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a conductivity detector, Ion Chromatography (IC), or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for sodium ion analysis).

3.3 Detailed Protocol

-

Preparation: Add an excess amount of this compound to a series of sealed vials or flasks containing a precise volume of the chosen organic solvent. The presence of undissolved solid must be visible throughout the experiment to ensure saturation.[14]

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period. Preliminary experiments should be conducted to determine the time required to reach equilibrium (e.g., testing at 24, 48, and 72 hours).[12][13] A duration of 24-48 hours is often sufficient.[14]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated liquid phase, centrifuge the vials.[12]

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To prevent any undissolved microparticles from being included, immediately filter the aliquot through a syringe filter compatible with the organic solvent.[12]

-

Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent (often water for phosphate analysis) to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample.

-

For Phosphate (H₂PO₄⁻): Ion chromatography is a highly effective method.

-

For Sodium (Na⁺): ICP-OES can be used for precise quantification of the sodium ion.

-

The choice of method depends on available instrumentation and potential interferences from the solvent.

-

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for determining the solubility of a salt.

Conclusion

The solubility of this compound in organic solvents is markedly low, a characteristic dictated by its ionic nature and the lower polarity of organic liquids compared to water. It is generally classified as insoluble or, at best, very slightly soluble in common alcohols like ethanol and methanol, and practically insoluble in aprotic and non-polar solvents.[1][4][7][8][9] For drug development and chemical process design requiring precise solubility data, the generalized shake-flask experimental protocol outlined provides a robust framework for empirical determination. Accurate quantification via techniques such as ion chromatography or ICP-OES is essential for obtaining reliable results.

References

- 1. SODIUM DIHYDROGENE PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 2. Sodium Phosphate Monobasic Monohydrate | 10049-21-5 [chemicalbook.com]

- 3. This compound for analysis EMSURE ACS,Reag. Ph Eur 10049-21-5 [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. nanyangchemical.com [nanyangchemical.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Buy this compound BP at Affordable Price, Product Details [annexechem.net]

- 8. This compound [drugfuture.com]

- 9. fao.org [fao.org]

- 10. chembk.com [chembk.com]

- 11. alchembio.com [alchembio.com]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to Sodium Dihydrogen Phosphate Monohydrate for Researchers and Drug Development Professionals

Introduction

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄ · H₂O), also known as monosodium phosphate monobasic monohydrate, is an inorganic salt of critical importance across a spectrum of scientific disciplines.[1][2] Its utility is particularly pronounced in biomedical research, analytical chemistry, and pharmaceutical manufacturing. Functioning primarily as a buffering agent, it is indispensable for maintaining stable pH conditions in a vast array of experimental and formulation contexts.[3][4] In the pharmaceutical industry, it serves as a high-quality excipient in various drug delivery systems, from liquid formulations to advanced multiparticulate systems designed to enhance drug bioavailability.[5][6] This guide provides a comprehensive technical overview of its chemical properties, applications, and key experimental protocols relevant to professionals in research and drug development.

Core Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for its accurate use in preparing solutions and formulations. The compound exists in multiple hydration states, including anhydrous and dihydrate forms, with the monohydrate being a common crystalline solid.[4][7]

| Property | Value | Citation(s) |

| Chemical Formula | NaH₂PO₄ · H₂O | [8][9] |

| Molecular Weight | 137.99 g/mol | [1][2][8][9] |

| Synonyms | Sodium phosphate monobasic monohydrate, Monosodium phosphate | [2][10] |

| Appearance | White crystalline solid or powder | [4] |

| pH (50 g/L in H₂O at 25°C) | 4.1 - 4.5 | [8] |

| Solubility in Water | 850 g/L | [8] |

| Density | 2.04 g/cm³ (at 20°C) | [9] |

| Melting Point | Decomposes at 100°C | [8] |

| Assay (Alkalimetric) | 99.0% - 102.0% |

Applications in Research and Pharmaceutical Development

This compound's versatility makes it a cornerstone reagent and excipient.

-

Buffering Agent : Its most common application is as a component in phosphate buffer systems, which are widely used in molecular biology, biochemistry, and cell culture to maintain a stable physiological pH.[1][3] The combination of the weakly acidic sodium dihydrogen phosphate with its conjugate base, disodium hydrogen phosphate, creates a buffer with a high buffering capacity.[11]

-

Pharmaceutical Excipient : In drug development, it is used as a high-quality excipient for liquid, solid, and semi-solid formulations. It is particularly suitable for high-risk applications in biopharmaceutical manufacturing due to its availability in grades with low microbial and endotoxin limits. Its roles include acting as a buffer and chelating agent in ophthalmic and injectable products.

-

Drug Delivery Systems : Research has demonstrated its utility in the development of multiparticulate drug delivery systems. Its presence can facilitate the in situ amorphization of a drug, a strategy used to enhance the solubility and, consequently, the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

-

Analytical Chemistry : The compound is integral to preparing mobile phases and buffer systems for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis, where it aids in achieving efficient and reproducible separation of analytes.[1]

-

Clinical Research : Sodium dihydrogen phosphate is a component in cardioplegia solutions used to protect the heart during cardiac surgery and is being investigated as part of novel drug formulations for treating blood cancers like acute myeloid leukemia (AML).[12]

Experimental Protocols

Detailed and accurate preparation methods are crucial for reproducible scientific outcomes. The following are key experimental protocols involving this compound.

Protocol 1: Preparation of 1 M this compound Stock Solution

This protocol outlines the preparation of a high-concentration stock solution for subsequent dilution.

-

Calculation : Determine the mass of this compound (MW: 137.99 g/mol ) required. To prepare 1 liter of a 1 M solution, 137.99 g is needed.

-

Weighing : Accurately weigh out 137.99 g of the compound using an analytical balance.

-

Dissolution : Transfer the powder to a beaker or flask containing approximately 800 mL of deionized or distilled water.

-

Mixing : Stir the solution using a magnetic stirrer until the solid is completely dissolved. The resulting solution should be clear and colorless.

-

Volume Adjustment : Carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization and Storage : For biological applications, the solution can be sterilized by autoclaving (121°C for 20 minutes on a liquid cycle).[13] Store the solution at room temperature.[13]

Protocol 2: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a commonly used phosphate buffer by blending monobasic and dibasic phosphate solutions.

-

Prepare Stock Solutions :

-

Solution A (0.1 M NaH₂PO₄) : Dissolve 13.80 g of this compound (NaH₂PO₄ · H₂O) in deionized water to a final volume of 1 L.

-

Solution B (0.1 M Na₂HPO₄) : Dissolve 14.20 g of disodium hydrogen phosphate anhydrous (Na₂HPO₄) in deionized water to a final volume of 1 L.

-

-

Mixing : To prepare 1 L of the buffer, start with the acidic component, Solution A. A common starting point for a pH 7.4 buffer is to mix approximately 190 mL of Solution A with 810 mL of Solution B.

-

pH Adjustment : Place a calibrated pH meter into the mixed solution. While stirring, slowly add Solution B (the basic solution) to the mixture until the pH reaches exactly 7.4. If the pH overshoots, titrate back by adding small volumes of Solution A.

-

Final Volume : If necessary, adjust the final volume to 1 L with deionized water.

-

Storage : Store the buffer at 4°C. Note that phosphate buffers can precipitate in the presence of high concentrations of ethanol and may inhibit certain enzymatic reactions.[11]

Protocol 3: Quality Control via Alkalimetric Titration Assay

This method is used to determine the purity of a sodium dihydrogen phosphate sample.[7]

-

Sample Preparation : Accurately weigh and dissolve approximately 0.7 g of the sample in 50 mL of 0.1 N hydrochloric acid.

-

Initial Titration : Place a calibrated pH meter in the solution. Titrate with 0.1 N sodium hydroxide (NaOH) while stirring constantly until the pH reaches 3.3.

-

First End-Point Determination : Continue adding the 0.1 N NaOH in small, precise increments (e.g., 0.5 mL) until the pH passes 6.0. Record the burette reading and pH after each addition. The first end-point (F) is identified by the largest change in pH per volume increment in this range.

-

Second End-Point Determination : Continue the titration with 0.1 N NaOH until the pH reaches 8.5. Proceed with incremental additions until the pH passes 10.0. The second end-point (T) is identified by the largest change in pH per volume increment in this range.

-

Calculation : The volume of NaOH used in the titration is calculated by subtracting the volume at end-point F from the volume at end-point T (T - F). Each mL of 0.1 N NaOH is equivalent to 0.0120 g of NaH₂PO₄.[7]

Visualized Workflows and Relationships

Diagrams created using DOT language provide clear visual representations of key concepts and processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sodium Phosphate, Monobasic, Monohydrate | H4NaO5P | CID 516949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. annexechem.com [annexechem.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. fao.org [fao.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. This compound | Fisher Scientific [fishersci.ca]

- 11. Sodium Phosphate Buffer [novoprolabs.com]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. laboratorynotes.com [laboratorynotes.com]

Navigating Purity: A Technical Guide to Research-Grade Sodium Dihydrogen Phosphate Monohydrate

For researchers, scientists, and drug development professionals, the quality of reagents is paramount to the integrity and reproducibility of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the purity specifications for research-grade sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O), a widely used buffer and sequestering agent. This document outlines typical purity levels, details the analytical methodologies for their verification, and presents a standardized quality control workflow.

This compound is a critical component in numerous biological and chemical applications, including the preparation of phosphate-buffered saline (PBS), protein crystallization, and as an excipient in pharmaceutical formulations. Its efficacy in these roles is directly dependent on its purity. Impurities can interfere with biological systems, catalyze unwanted side reactions, or affect the stability of final products. Therefore, stringent quality control is essential.

Core Purity Specifications

Research-grade this compound is typically characterized by a high assay value and strictly controlled limits for various impurities. The following table summarizes the common specifications for different grades of this reagent, such as ACS (American Chemical Society) grade and pharmaceutical grades (e.g., BP, USP, Ph. Eur.).[1][2][3][4][5][6]

| Parameter | Specification | Typical Value |

| Assay (alkalimetric, on dried substance) | 98.0 - 102.0% | ≥99.0% |

| pH of 5% solution | 4.1 - 4.7 | 4.2 - 4.5 |

| Insoluble Matter | ≤ 0.01% | Conforms |

| Chloride (Cl) | ≤ 0.001% (10 ppm) | Conforms |

| Sulfate (SO₄) | ≤ 0.003% (30 ppm) | Conforms |

| Heavy Metals (as Pb) | ≤ 0.0005% (5 ppm) | Conforms |

| Iron (Fe) | ≤ 0.0005% (5 ppm) | Conforms |

| Calcium (Ca) | ≤ 0.005% (50 ppm) | Conforms |

| Potassium (K) | ≤ 0.005% (50 ppm) | Conforms |

| Loss on Drying (LOD) | 10.0 - 15.0% | Conforms |

Experimental Protocols for Purity Determination

Accurate assessment of this compound purity requires robust and validated analytical methods. Below are detailed methodologies for the key parameters.

Assay (Alkalimetric Titration)

The assay determines the percentage purity of the substance. A potentiometric titration method is commonly employed for its accuracy and precision.[7]

-

Sample Preparation: Accurately weigh approximately 0.7 g of the previously dried sample and dissolve it in 50 mL of 0.1 N hydrochloric acid.

-

Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse a calibrated pH electrode.

-

First Equivalence Point: Titrate the solution with standardized 0.1 N sodium hydroxide. Record the volume of titrant added and the corresponding pH. The first equivalence point is typically observed around pH 4.2-4.6.

-

Second Equivalence Point: Continue the titration until the second equivalence point is reached, which is typically around pH 8.5-9.6.

-

Calculation: The amount of sodium dihydrogen phosphate is calculated from the volume of sodium hydroxide consumed between the first and second equivalence points. Each mL of 0.1 N sodium hydroxide is equivalent to 12.00 mg of NaH₂PO₄.

Determination of Chloride

The presence of chloride is a common impurity. The Volhard method is a suitable titration technique, especially in the presence of phosphate ions which can interfere with other methods.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in distilled water.

-

Precipitation: Add a known excess of a standardized silver nitrate solution to the sample solution, along with nitric acid. This precipitates all the chloride ions as silver chloride.

-